ethyl 3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Description
Ethyl 3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a derivative of 1H-pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including this compound, has been reported in various studies . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system . For instance, one study reported the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst for the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by the fusion of a pyrazole and a pyridine ring . It can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been investigated in several studies . For example, one study reported the use of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline in the presence of AC-SO3H as the catalyst .Scientific Research Applications
Synthesis and Heterocyclic Transformations
Ethyl 3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate serves as a precursor in the synthesis of a wide range of heterocyclic compounds, demonstrating the compound's versatility in organic synthesis. Researchers have developed methods to convert ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into a variety of derivatives, including 1,6-diazanaphthalene and isoxazolo[3,4-b]pyridine, through reactions with different nucleophilic reagents (Harb et al., 1989). This showcases the compound's utility in constructing complex heterocyclic frameworks that are foundational in medicinal chemistry and materials science.
Novel Synthesis Pathways
Further exploration into the synthetic capabilities of this compound reveals efficient pathways to novel heterocyclic products. A notable study achieved the synthesis of new ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation reactions, highlighting a method to create N-fused heterocycles with good to excellent yields (Ghaedi et al., 2015). This work illustrates the compound’s potential in generating new molecular entities with possible pharmaceutical applications.
Chemical Reactions and Mechanistic Insights
Studies on the chemical reactions involving this compound have also provided valuable mechanistic insights. For instance, research on the phosphine-catalyzed [4 + 2] annulation processes showed how ethyl 2-methyl-2,3-butadienoate could act as a 1,4-dipole synthon, leading to highly functionalized tetrahydropyridines with complete regioselectivity (Zhu et al., 2003). Such mechanistic understandings are critical for advancing synthetic methodologies and creating more efficient chemical processes.
Advancements in Heterocyclic Chemistry
The research on this compound not only contributes to the field of synthetic organic chemistry but also offers a foundation for further developments in heterocyclic chemistry. The synthesis of various derivatives, such as ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates, demonstrates the compound's role in expanding the diversity of accessible heterocyclic compounds, which are pivotal in drug discovery and development (Maqbool et al., 2013).
Properties
IUPAC Name |
ethyl 3-methyl-6-oxo-2,7-dihydropyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-10(15)6-4-7(14)11-9-8(6)5(2)12-13-9/h4H,3H2,1-2H3,(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIXTAUMLHAMJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC2=NNC(=C12)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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